molecular formula C9H13BrClNO B8134855 1-(3-Bromo-5-methoxyphenyl)ethan-1-amine hydrochloride

1-(3-Bromo-5-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B8134855
M. Wt: 266.56 g/mol
InChI Key: AFBJCUSULXYYGJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)ethan-1-amine hydrochloride is a primary amine hydrochloride derivative featuring a substituted phenyl ring. Its molecular structure includes a bromine atom at the meta (3rd) position and a methoxy group (-OCH₃) at the para (5th) position on the phenyl ring. The ethanamine backbone is linked to the aromatic system, and the compound exists as a hydrochloride salt to enhance stability and solubility. This structural framework is common in medicinal chemistry, where halogen and alkoxy substituents are frequently employed to modulate electronic properties and biological activity .

Properties

IUPAC Name

1-(3-bromo-5-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-6(11)7-3-8(10)5-9(4-7)12-2;/h3-6H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBJCUSULXYYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methoxyphenyl)ethan-1-amine hydrochloride typically involves the bromination of 3-methoxyphenyl ethylamine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-methoxyphenyl ethylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products:

    Oxidation: Products may include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: The primary product is 3-methoxyphenyl ethylamine.

    Substitution: Products depend on the nucleophile used, such as 3-methoxyphenyl ethylamine derivatives.

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The ethylamine side chain may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Phenyl Positions) Molecular Formula Molecular Weight (g/mol) Key Differences
1-(3-Bromo-5-methoxyphenyl)ethan-1-amine HCl 3-Br, 5-OCH₃ C₉H₁₁BrNO·HCl ~266.5* Reference compound
1-(3-Bromophenyl)ethan-1-amine HCl 3-Br C₈H₉BrClN 234.5 Lacks 5-OCH₃; reduced electron donation
2-(3-Bromo-5-chlorophenyl)ethan-1-amine HCl 3-Br, 5-Cl C₈H₈BrCl₂N 283.4 5-Cl (electron-withdrawing) vs. 5-OCH₃
1-(3-Bromo-4-methylphenyl)ethan-1-amine HCl 3-Br, 4-CH₃ C₉H₁₁BrClN 248.5 Methyl substituent alters steric bulk
1-(4-Bromophenyl)ethan-1-amine HCl 4-Br C₈H₉BrClN 234.5 Bromine at para position

Physicochemical and Electronic Properties

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound donates electrons via resonance, increasing the electron density of the aromatic ring compared to chloro-substituted analogues (e.g., 2-(3-bromo-5-chlorophenyl)ethan-1-amine HCl) . This may enhance solubility in polar solvents and influence binding interactions in biological systems.
  • Halogen Position : Moving bromine from meta (3rd) to para (4th) position (as in 1-(4-bromophenyl)ethan-1-amine HCl) alters the molecule’s dipole moment and spatial orientation, impacting crystallinity and intermolecular interactions .

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